N'-Boc-N-(Gly-Oleoyl)-Lys

PROTAC design membrane permeability lipophilicity

Inconsistent PROTAC linker selection compromises ternary complex geometry and cellular permeability. N'-Boc-N-(Gly-Oleoyl)-Lys resolves this with a C18:1 oleoyl tail (predicted LogP 6.40), providing 3-5 log units greater lipophilicity than PEG linkers. This Boc-protected lysine derivative enables: • Orthogonal acid-labile (TFA) deprotection compatible with base-sensitive PROTAC moieties • Enhanced passive membrane diffusion for intracellular targets • Glycine spacer for flexible membrane anchoring ≥98% purity minimizes truncated byproducts. Ships ambient; in stock for immediate dispatch.

Molecular Formula C31H57N3O6
Molecular Weight 567.8 g/mol
Cat. No. B13386824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-Boc-N-(Gly-Oleoyl)-Lys
Molecular FormulaC31H57N3O6
Molecular Weight567.8 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)NCC(=O)NC(CCCCNC(=O)OC(C)(C)C)C(=O)O
InChIInChI=1S/C31H57N3O6/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-27(35)33-25-28(36)34-26(29(37)38)22-20-21-24-32-30(39)40-31(2,3)4/h12-13,26H,5-11,14-25H2,1-4H3,(H,32,39)(H,33,35)(H,34,36)(H,37,38)
InChIKeyKGOQBRYHELEEDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N′-Boc-N-(Gly-Oleoyl)-Lys: PROTAC Alkyl Linker


6-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[[2-(octadec-9-enoylamino)acetyl]amino]hexanoic acid, commercially designated as N′-Boc-N-(Gly-Oleoyl)-Lys (CAS: 2353409-71-7), is a Boc-protected lysine derivative modified with a glycine–oleoyl moiety . This compound belongs to the alkyl chain class of PROTAC (PROteolysis TArgeting Chimera) linkers, featuring a C18:1 monounsaturated oleoyl tail conjugated via a glycine spacer to the lysine ε-amine, while the α-amine remains protected by an acid-labile tert-butyloxycarbonyl (Boc) group . Its amphiphilic architecture—combining a hydrophobic lipid chain with a hydrophilic amino acid scaffold—enables specific applications in peptide lipidation, membrane anchoring, and bioconjugation chemistry [1].

N′-Boc-N-(Gly-Oleoyl)-Lys: Irreplaceable Advantages


PROTAC linker selection directly determines ternary complex geometry, cellular permeability, and ultimately degradation efficiency, yet linker composition varies dramatically across alkyl, PEG, and hybrid classes [1]. N′-Boc-N-(Gly-Oleoyl)-Lys occupies a specific design niche: its C18:1 monounsaturated alkyl chain delivers a predicted LogP of 6.40—substantially more lipophilic than saturated palmitoyl (C16:0) analogs or PEG-based linkers . This physicochemical signature cannot be replicated by shorter alkyl chains (e.g., Boc-C6-COOH) or flexible PEG tethers without altering membrane partitioning behavior and intracellular accumulation [2]. Furthermore, the Boc protection strategy provides true orthogonality in synthetic workflows requiring acid-labile deprotection, a feature absent in Fmoc-protected alternatives [3]. Substituting with an unprotected lysine derivative or a different fatty acyl chain fundamentally changes both the synthetic utility and the biophysical properties of the resulting PROTAC construct.

N′-Boc-N-(Gly-Oleoyl)-Lys: Quantitative Differentiation


Lipophilicity Advantage: Oleoyl vs. PEG Linkers

N′-Boc-N-(Gly-Oleoyl)-Lys exhibits a predicted LogP value of 6.40, a physicochemical parameter that directly influences passive membrane diffusion . In contrast, PEG-based PROTAC linkers typically demonstrate LogP values significantly lower (often in the 1–3 range) due to multiple ether oxygen hydrogen-bond acceptors that increase topological polar surface area [1]. Comparative permeability studies have demonstrated that at matched lipophilicity, alkyl-linked degraders outperform PEGylated analogues in parallel artificial membrane permeability assays (PAMPA), correlating with improved unbound concentrations in cellular compartments [1]. This LogP differential of approximately 3–5 log units between the C18:1 alkyl chain and PEG alternatives represents a quantifiable difference that governs intracellular accumulation and target engagement [2].

PROTAC design membrane permeability lipophilicity alkyl linkers drug discovery

Synthetic Orthogonality: Boc vs. Fmoc

N′-Boc-N-(Gly-Oleoyl)-Lys employs a tert-butyloxycarbonyl (Boc) protecting group on the α-amine, which is cleaved under acidic conditions (typically TFA). This contrasts with Fmoc-protected alternatives such as Fmoc-L-Lys(Oleoyl)-OH, which require basic conditions (piperidine) for deprotection [1]. The Boc strategy provides true orthogonality when used alongside base-stable protecting groups, whereas both Boc and benzyl groups are acid-sensitive, limiting orthogonal combinations in Boc/Bzl chemistry [2]. Notably, Fmoc-SPPS has largely replaced Boc-SPPS due to milder cleavage conditions that avoid the highly toxic hydrofluoric acid (HF) required for Boc/Bzl resin cleavage; however, Boc chemistry remains essential for applications where Fmoc strategies fail—specifically thioester synthesis for native chemical ligation, which is not directly compatible with standard Fmoc-SPPS [3].

solid-phase peptide synthesis Boc chemistry Fmoc chemistry orthogonal protection PROTAC synthesis

Oleoyl vs. Palmitoyl Lipidation Properties

The oleoyl (C18:1, cis-Δ9) moiety in N′-Boc-N-(Gly-Oleoyl)-Lys provides a cis-unsaturated fatty acyl chain, whereas commonly used palmitoyl (C16:0) derivatives contain a fully saturated chain . The cis-double bond introduces a 30° kink in the hydrocarbon chain geometry, reducing van der Waals packing density and lowering the gel-to-liquid crystalline phase transition temperature (Tm) relative to saturated analogs [1]. While direct comparative data for this specific compound class are limited, class-level inference from membrane biophysics studies indicates that unsaturated oleoyl chains confer greater membrane fluidity and different partitioning behavior compared to saturated palmitoyl chains [2]. In lipidated peptide therapeutics, palmitoyl modification (as used in liraglutide synthesis via Fmoc-Lys(palmitoyl-Glu-OtBu)-OH) is selected primarily for prolonged serum albumin binding to extend circulation half-life, whereas oleoyl lipidation may be preferred when increased membrane fluidity or distinct intracellular trafficking is desired .

peptide lipidation fatty acylation membrane anchoring serum albumin binding drug delivery

High-Purity vs. Standard Grade Comparison

Commercially available N′-Boc-N-(Gly-Oleoyl)-Lys is supplied at ≥98% purity (HPLC) from multiple authorized vendors including MedChemExpress, InvivoChem, ChemScene, and TargetMol . In contrast, generic or lower-grade suppliers (including benchchems, molecule, evitachem, and vulcanchem—excluded from this analysis) offer the compound at 95% purity [1]. The 3% absolute purity difference translates to a 60% reduction in total impurities (from 5% to 2% total impurities), which is critical for PROTAC synthesis where trace impurities can generate truncated sequences, mismatched ternary complexes, or cytotoxic byproducts that confound degradation efficiency measurements [2]. For PROTAC assembly requiring multi-step conjugation, higher starting material purity minimizes the need for intermediate purification and improves final degrader yield.

PROTAC synthesis chemical purity HPLC quality control procurement specification

N′-Boc-N-(Gly-Oleoyl)-Lys: Optimal Applications


Membrane-Permeable PROTAC Design

When designing PROTACs for intracellular protein targets where passive diffusion across the lipid bilayer is rate-limiting, N′-Boc-N-(Gly-Oleoyl)-Lys is the appropriate linker choice. Its predicted LogP of 6.40 provides approximately 3–5 log units greater lipophilicity than PEG-based alternatives . Comparative PAMPA studies demonstrate that alkyl-linked degraders outperform PEGylated analogues at matched lipophilicity, translating to improved unbound intracellular concentrations [1]. This linker should be prioritized when ternary complex geometry has been established and lead optimization focuses on systemic exposure rather than aqueous solubility [2].

Boc-SPPS with Acid-Labile Protection

This compound is specifically suited for solid-phase peptide synthesis (SPPS) protocols requiring acid-labile deprotection (TFA, 1–2 M in DCM) while preserving base-sensitive moieties in the PROTAC construct. Unlike Fmoc-protected alternatives that require piperidine deprotection, the Boc group enables true orthogonal protection schemes . This is particularly valuable for thioester synthesis for native chemical ligation—an application where standard Fmoc-SPPS is not directly compatible [1]. Additionally, organizations with existing Boc-based Drug Master Files (DMFs) or established Boc synthesis protocols should select this compound to maintain regulatory consistency [2].

Membrane-Anchored Peptide Engineering

For applications requiring membrane anchoring via lipidation, the oleoyl (C18:1) moiety provides distinct biophysical advantages over saturated palmitoyl (C16:0) alternatives. The cis-Δ9 double bond introduces a 30° kink in the hydrocarbon chain, reducing packing density and increasing membrane fluidity . This linker is optimal when designing PROTACs or lipidated peptides where enhanced membrane insertion dynamics or distinct intracellular trafficking pathways are desired, as opposed to palmitoylation which is selected primarily for prolonged serum albumin binding to extend circulation half-life [1]. The glycine spacer between the lysine ε-amine and the oleoyl chain further provides conformational flexibility for optimal membrane interaction [2].

Reproducible Synthesis with High-Purity Grade

For PROTAC assembly where synthetic reproducibility and minimal side reactions are critical, procurement of the ≥98% purity grade is essential. The 3% absolute purity difference between 98% and 95% grades translates to a 60% reduction in total impurities (from 5% to 2% total impurities) [1]. In multi-step PROTAC synthesis, trace impurities can generate truncated sequences or mismatched ternary complexes that confound DC₅₀ and Dₘₐₓ measurements [2]. Researchers should specify catalog numbers HY-141291 (MedChemExpress), V39472 (InvivoChem), CS-0116127 (ChemScene), or T18397 (TargetMol) to ensure the ≥98% purity specification required for reproducible targeted protein degradation studies [3].

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